5-Chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-Chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 1,3,4-thiadiazole-2-amine with N-chlorosuccinimide in a solvent such as carbon tetrachloride at room temperature. The reaction is usually carried out under stirring conditions for a few hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of antimicrobial and anticancer agents.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,3,4-thiadiazol-2-amine
- N,N-Dimethyl-1,3,4-thiadiazol-2-amine
- 1,3,4-Thiadiazole derivatives
Uniqueness
5-Chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine is unique due to the presence of both chlorine and dimethylamine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C4H6ClN3S |
---|---|
Molecular Weight |
163.63 g/mol |
IUPAC Name |
5-chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C4H6ClN3S/c1-8(2)4-7-6-3(5)9-4/h1-2H3 |
InChI Key |
QDFCFDHWLHCMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(S1)Cl |
Origin of Product |
United States |
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